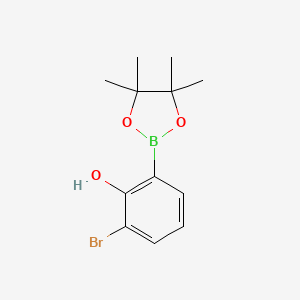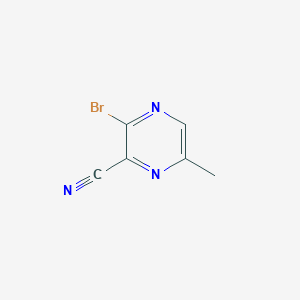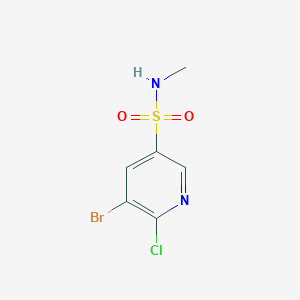
TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE: is a water-soluble phosphine compound with the molecular formula C24H24Na3O9PS3 and a molecular weight of 652.58 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties, such as high solubility in water and stability under various conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE typically involves the reaction of tris(4,6-dimethylphenyl)phosphine with sulfonating agents under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by precipitation or crystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation reactions, followed by purification steps such as filtration, washing, and drying . The final product is obtained as a white powder, which is then hydrated to form the trisodium salt hydrate .
Analyse Chemischer Reaktionen
Types of Reactions: TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The sulfonate groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides , reduced phosphines , and substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE is used as a ligand in coordination chemistry and catalysis . It forms stable complexes with various transition metals, which are used in catalytic processes such as hydrogenation and cross-coupling reactions .
Biology: In biological research, this compound is used as a reducing agent for disulfide bonds in proteins . It is also employed in the study of protein folding and stability .
Medicine: In medicine, this compound is investigated for its potential use in drug delivery systems and as a therapeutic agent .
Industry: In industrial applications, this compound is used in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals . It is also employed in the production of water-soluble catalysts for various chemical processes .
Wirkmechanismus
The mechanism of action of TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE involves its ability to form stable complexes with transition metals . These complexes can then participate in various catalytic cycles, facilitating chemical transformations . The sulfonate groups enhance the solubility of the compound in water, making it suitable for aqueous-phase reactions .
Vergleich Mit ähnlichen Verbindungen
- TRIS(2,4-DIMETHYL-5-SULFOPHENYL)PHOSPHINE TRISODIUM SALT
- TRIS(3-SULFONATOPHENYL)PHOSPHINE TETRAHYDRATE
Uniqueness: TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE is unique due to its specific substitution pattern on the phenyl rings, which provides distinct steric and electronic properties . This makes it particularly effective in certain catalytic applications compared to its analogs .
Eigenschaften
IUPAC Name |
trisodium;5-bis(2,4-dimethyl-5-sulfonatophenyl)phosphanyl-2,4-dimethylbenzenesulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O9PS3.3Na.H2O/c1-13-7-16(4)22(35(25,26)27)10-19(13)34(20-11-23(36(28,29)30)17(5)8-14(20)2)21-12-24(37(31,32)33)18(6)9-15(21)3;;;;/h7-12H,1-6H3,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;;1H2/q;3*+1;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWMFZIYNLEWAE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Na3O10PS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443150-11-6 |
Source


|
| Record name | Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B6338423.png)

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P](/img/structure/B6338440.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)

